2-(3-Chlorophenyl)-6-fluorobenzoic acid
CAS No.: 1237526-11-2
Cat. No.: VC11751370
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1237526-11-2 |
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Molecular Formula | C13H8ClFO2 |
Molecular Weight | 250.65 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-6-fluorobenzoic acid |
Standard InChI | InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | MHRPYQHXWKFAQT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
2-(3-Chlorophenyl)-6-fluorobenzoic acid (C₁₃H₈ClFO₂) consists of a benzoic acid core with two substituents:
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Fluorine at the 6-position (meta to the carboxylic acid group).
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3-Chlorophenyl group at the 2-position (ortho to the carboxylic acid).
This substitution pattern creates a sterically hindered aromatic system, influencing its reactivity and intermolecular interactions. The electron-withdrawing effects of both chlorine and fluorine atoms enhance the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 2.8 estimated) .
Spectroscopic Properties
While specific spectral data for this compound are unavailable, analogs such as 2-chloro-4-fluorobenzoic acid exhibit characteristic IR peaks at 1680 cm⁻¹ (C=O stretch) and 1280 cm⁻¹ (C-F stretch) . NMR spectra of similar compounds show distinct shifts for fluorine (δ ~-110 ppm in ¹⁹F NMR) and chlorine-substituted aromatic protons (δ ~7.5–8.0 ppm in ¹H NMR) .
Synthesis and Manufacturing
Fluorination Strategies
The synthesis likely mirrors methods used for 2-fluoro-3-chlorobenzoic acid derivatives, which employ halogen-exchange reactions with fluorinating agents. A proven approach involves:
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Starting with 2,3-dichlorobenzoyl chloride.
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Fluorination using cesium fluoride (CsF) in N,N-dimethylacetamide (DMAc) at 150°C for 10 hours .
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Hydrolysis under alkaline conditions (10% NaOH) followed by acidification to precipitate the product .
This method achieves >99.5% purity in intermediates, suggesting applicability to 2-(3-chlorophenyl)-6-fluorobenzoic acid .
Coupling Reactions
Physicochemical Properties
Thermal Stability
Based on analogs like 2,6-dichloro-3-fluorobenzoic acid :
Property | Value |
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Melting Point | 180–183°C (estimated) |
Boiling Point | 301.1±37.0°C |
Flash Point | 135.9±26.5°C |
Density | 1.6±0.1 g/cm³ |
Solubility Profile
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Polar solvents: Soluble in ethanol (50 mg/mL) , DMF, and DMSO.
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Nonpolar solvents: Insoluble in hexane or toluene.
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Aqueous solubility: pH-dependent; ionized form (COO⁻) soluble in alkaline solutions .
Hazard Category | GHS Code |
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Skin Irritation | H315 |
Eye Irritation | H319 |
Respiratory Irritation | H335 |
Protective Measures
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